(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine
Overview
Description
(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine is a useful research compound. Its molecular formula is C22H27F3N2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.21263336 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Fluorination Techniques
Combination of Gold Catalysis and Selectfluor for Synthesis : The synthesis of fluorinated nitrogen heterocycles, including piperidine derivatives, was achieved using gold-catalyzed hydroamination and electrophilic fluorination. This method emphasizes the role of Selectfluor in promoting oxidation and fluorination, highlighting its potential in synthesizing complex fluorinated compounds like the one (Simonneau et al., 2011).
Analysis of Aliphatic Amines in Environmental Samples : Techniques for detecting aliphatic amines, such as piperidine, in water through derivatization with fluorinated reagents demonstrate the relevance of fluorinated compounds in environmental monitoring. This method can be applied to trace analysis of compounds related to "(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine" in aquatic environments (Sacher, Lenz, & Brauch, 1997).
Novel Fluorinating Reagents : The use of α,α-difluorobenzylamines as fluorinating agents showcases the broader context of fluorination in organic synthesis. These reagents are useful for introducing fluorine atoms into various substrates, aligning with the interest in fluorinated amines for their enhanced properties (Dmowski & Kamiński, 1983).
Chemical Interactions and Properties
Donor-Acceptor Interactions in Naphthalimides : Research into the spectrochemical properties of ferrocenyl and naphthalimide compounds, including those with piperidinyl groups, informs about the electronic interactions within molecules. This is pertinent for understanding the chemical behavior of complex amines in electronic and photophysical applications (McAdam et al., 2003).
Electrochemical Fluorination of Amines : Studies on electrochemical fluorination of amines, including piperidine derivatives, contribute to knowledge on synthesizing fluorinated pharmaceuticals and agrochemicals. The production of perfluoroacid fluorides from dialkylamino propionic acids demonstrates the practical applications of fluorination in creating compounds with potential pharmacological utility (Abe et al., 1992).
Applications in Organic Synthesis
- Rhodium-Catalyzed Synthesis for Neuroleptic Agents : The synthesis of neuroleptic drugs, which involves fluorinated compounds and piperazine or piperidine moieties, utilizes rhodium-catalyzed hydroformylation as a key step. This illustrates the application of fluorinated amines in the pharmaceutical industry, specifically in the production of compounds like Fluspirilen and Penfluridol (Botteghi et al., 2001).
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N2/c1-26(16-19-5-3-7-21(24)22(19)25)15-18-9-12-27(13-10-18)11-8-17-4-2-6-20(23)14-17/h2-7,14,18H,8-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXCGUWWZWINNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=C(C(=CC=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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